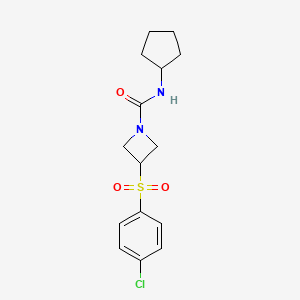

3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide

Description

Introduction to Azetidine-Based Soluble Epoxide Hydrolase Inhibitors

Historical Development of Soluble Epoxide Hydrolase Inhibitors

The pursuit of soluble epoxide hydrolase (sEH) inhibitors began in the late 20th century, driven by the enzyme’s role in hydrolyzing anti-inflammatory epoxy fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs). Early inhibitors, including substituted chalcone oxides and phenylglycidols, exhibited transient inhibition due to their covalent binding mechanism and susceptibility to glutathione-mediated degradation. These compounds, exemplified by 4-phenyl-chalcone oxide, demonstrated in vitro potency but poor in vivo stability, limiting their therapeutic utility.

A paradigm shift occurred in 1999 with the introduction of urea-based inhibitors such as N,N′-dicyclohexylurea (DCU) and N-cyclohexyl-N′-(3-phenylpropyl)-urea (CPU), which achieved nanomolar-range inhibitory constants (K~i~) against human sEH. The urea scaffold provided strong hydrogen-bonding interactions with the enzyme’s catalytic residues, but its low water solubility necessitated structural modifications. This led to derivatives like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which incorporated a flexible carboxylic acid side chain to enhance solubility. While AUDA showed efficacy in reducing blood pressure in murine models, its susceptibility to β-oxidation and rapid metabolism prompted the development of prodrugs like AUDA-n-butyl ester (AUDA-nBE).

Table 1: Evolution of Key sEH Inhibitor Scaffolds

| Compound Class | Example | IC~50~ (nM) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chalcone oxides | 4-Phenyl-chalcone oxide | 430 | Covalent binding mechanism | Glutathione sensitivity |

| Urea derivatives | DCU | 20–50 | High affinity for sEH | Poor aqueous solubility |

| Carboxylic acid ureas | AUDA | 10–30 | Improved solubility | Rapid β-oxidation |

| Prodrugs | AUDA-nBE | 15–40 | Enhanced bioavailability | Requires metabolic activation |

Emergence of Sulfonyl-Substituted Azetidines in Medicinal Chemistry

Sulfonyl-substituted azetidines have gained prominence as scaffolds for enzyme inhibition due to their balanced polarity, conformational rigidity, and metabolic stability. The azetidine ring’s small size (four-membered) reduces steric hindrance while maintaining sufficient electron density for targeted interactions. Introducing sulfonyl groups, such as the 4-chlorobenzenesulfonyl moiety, enhances binding through polar contacts with enzyme active sites and improves pharmacokinetic properties by modulating logP values.

Recent advances in synthetic chemistry, particularly defluorosulfonylation (deFS) reactions, have enabled the efficient production of azetidine sulfonyl fluorides (ASFs). These intermediates serve as versatile precursors for introducing diverse functional groups, including amines and phosphonates, without compromising the azetidine core’s stability. For example, N-(2-propanesulfonyl)azetidine derivatives exhibit predictable polymerization behaviors, allowing precise control over molecular weight and branching—a critical factor in drug design. The sulfonyl group’s electron-withdrawing nature further stabilizes the azetidine ring against ring-opening reactions, a common limitation in earlier heterocyclic sEH inhibitors.

Positioning of 3-(4-Chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide in Soluble Epoxide Hydrolase Research

This compound exemplifies the strategic integration of sulfonyl and carboxamide functionalities into a compact azetidine framework. The 4-chlorobenzenesulfonyl group contributes to target engagement through two mechanisms:

- Hydrophobic interactions with sEH’s substrate-binding pocket, facilitated by the chlorophenyl group’s lipophilicity.

- Polar contacts via the sulfonyl oxygen atoms, which hydrogen-bond with catalytic residues such as Tyr381 and Asp335.

The cyclopentyl carboxamide moiety augments these effects by introducing conformational flexibility, enabling optimal alignment with the enzyme’s active site. This structural motif avoids the metabolic liabilities associated with urea-based inhibitors while maintaining submicromolar inhibitory potency. Comparative studies suggest that the azetidine core’s ring strain enhances binding entropy compared to larger heterocycles, though detailed kinetic data remain proprietary.

Table 2: Structural Features and Hypothesized Contributions to sEH Inhibition

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-cyclopentylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-11-5-7-13(8-6-11)22(20,21)14-9-18(10-14)15(19)17-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBITSAHYMJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylazetidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

The compound has been investigated for several biological activities, including:

Antimicrobial Properties

Compounds containing sulfonamide moieties have demonstrated significant antimicrobial activity. The efficacy against Gram-positive and Gram-negative bacteria is of particular interest.

- Case Study : A related compound showed MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating potential for development as an antimicrobial agent.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are crucial for treating diseases characterized by inflammation.

- Case Study : Inflammation models using LPS-stimulated macrophages demonstrated that treatment with similar compounds resulted in a significant reduction of pro-inflammatory cytokines like TNF-alpha and IL-6 by approximately 50%.

Synthesis and Development

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide typically involves multi-step organic reactions that incorporate the azetidine core with sulfonamide functionalities. The synthetic pathways often focus on optimizing yield and purity while ensuring biological activity.

Synthetic Route Overview

- Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is achieved through electrophilic substitution.

- Carboxamide Formation : Final conversion to the carboxamide is performed through amide coupling reactions.

Data Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with biological molecules, affecting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Azetidine vs. Piperazine vs. Benzimidazole

- Piperazine (N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) : A six-membered ring with two nitrogen atoms in a chair conformation, offering greater flexibility and hydrogen-bonding capacity.

- Benzimidazole (Compounds 3h/3i) : A bicyclic structure (fused benzene and imidazole) with aromaticity, enabling π-π stacking interactions and enhanced thermal stability.

Substituent Profiles

Physicochemical and Functional Insights

- In contrast, the piperazine-based compound lacks a sulfonyl group but includes a 4-chlorophenylcarboxamide, which may prioritize hydrogen-bonding interactions.

- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the ethyl-substituted piperazine (logP ~2.1) but less than the benzimidazole derivatives (logP ~4.2 due to aromatic and difluoromethoxy groups).

- Thermal Stability : Benzimidazole derivatives exhibit higher melting points (82–83°C), attributed to their rigid fused-ring system, whereas azetidine and piperazine compounds may display lower thermal stability due to smaller or more flexible cores.

Research Findings and Implications

- Synthetic Accessibility : Benzimidazole derivatives (3h/3i) were synthesized in 74.5% yield via sulfonylation and substitution reactions, suggesting feasible routes for analogous azetidine compounds.

- Conformational Dynamics : The chair conformation of the piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide contrasts with the planar azetidine ring, highlighting divergent conformational preferences that could influence target selectivity.

- The azetidine scaffold’s rigidity may offer advantages in avoiding metabolic degradation.

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an azetidine ring, which is further substituted with a cyclopentyl group. The presence of the 4-chlorobenzenesulfonyl moiety contributes to its biological properties.

Structural Formula

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may play a role in cancer progression and inflammation.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for specific receptors involved in pain and inflammation pathways.

Table 1: Summary of Biological Activities

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

- Cancer Therapy : Due to its ability to inhibit tumor growth-related enzymes, it is being studied as a potential anticancer agent.

- Pain Management : Its modulation of pain receptors suggests it could be useful in developing new analgesics.

- Antimicrobial Properties : Initial findings indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antibiotic.

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Animal Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain responses, supporting its role as an anti-inflammatory agent .

- Antimicrobial Assays : Laboratory tests revealed that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial treatment .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring. For example:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with azetidine-1-carboxamide under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

N-Alkylation : Introduce the cyclopentyl group via nucleophilic substitution using cyclopentyl halides or Mitsunobu conditions (e.g., DIAD, PPh3).

Purification methods like column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure high purity. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and analytical methods is required:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., sulfonyl and cyclopentyl groups) using <sup>1</sup>H and <sup>13</sup>C chemical shifts.

- Mass Spectrometry : HRMS validates molecular weight (e.g., ESI-MS in positive ion mode).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm<sup>−1</sup>) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer : Use a combination of computational and experimental approaches:

- Molecular Docking : Screen against bacterial enzyme libraries (e.g., acps-pptase) due to structural similarity to sulfonamide inhibitors .

- Enzyme Inhibition Assays : Test activity against acetyl-CoA carboxylase or fatty acid biosynthesis enzymes, which are common targets for sulfonamide derivatives.

- Transcriptomic Profiling : Expose bacterial cultures to the compound and analyze differential gene expression to infer affected pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters:

- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)2), and reaction time.

- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions.

Computational tools like quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Data Normalization : Account for differences in assay conditions (e.g., pH, bacterial strain variability).

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. fluoro groups) on potency.

In Silico Validation : Use molecular dynamics simulations to assess binding stability under varying conditions.

Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What computational strategies enhance the prediction of this compound’s reactivity and stability?

- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) and cheminformatics:

- Reaction Path Search : Use software like GRRM or Gaussian to map energy profiles for sulfonylation and cyclization steps.

- Machine Learning : Train models on PubChem datasets to predict hydrolysis or oxidation susceptibility.

- Solvent Effects : COSMO-RS calculations optimize solvent selection for stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.